Cas no 477712-30-4 (5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid)

5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
- 5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
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5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI72335-10mg |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | >90% | 10mg |
$240.00 | 2024-04-19 | |
A2B Chem LLC | AI72335-5mg |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | >90% | 5mg |
$214.00 | 2024-04-19 | |
TRC | D154260-2.5mg |
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | 2.5mg |
$ 155.00 | 2022-06-05 | ||
TRC | D154260-1mg |
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | 1mg |
$ 80.00 | 2022-06-05 | ||
A2B Chem LLC | AI72335-500mg |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | >90% | 500mg |
$720.00 | 2024-04-19 | |
TRC | D154260-0.5mg |
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | 0.5mg |
$ 50.00 | 2022-06-05 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905992-1g |
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
A2B Chem LLC | AI72335-1mg |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI72335-1g |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid |
477712-30-4 | >90% | 1g |
$1295.00 | 2024-04-19 |
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acidに関する追加情報
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic Acid: A Comprehensive Overview
5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 477712-30-4, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which are widely studied for their unique chemical properties and potential biological activities. The molecule consists of a pyrazole ring substituted with a 3,4-dichlorophenyl group at position 5 and a phenyl group at position 1, along with a carboxylic acid group at position 3. These substituents contribute to the compound's distinct chemical behavior and make it a valuable compound in both academic and industrial research.
The synthesis of 5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves a series of carefully designed organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the reaction process while maintaining high selectivity. This approach has shown promising results in producing the compound with high efficiency. Additionally, the use of environmentally friendly solvents and catalysts has been emphasized to align with green chemistry principles.
The physical and chemical properties of CAS 477712-30-4 have been extensively characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into the compound's molecular structure, stability, and reactivity. For example, X-ray crystallography has revealed that the compound crystallizes in a monoclinic lattice with specific packing interactions that influence its physical properties. Understanding these properties is crucial for applications in drug design and material science.
In terms of biological activity, 5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has been investigated for its potential as an anti-inflammatory agent. Recent research has demonstrated that the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a promising candidate for the development of novel anti-inflammatory drugs. Furthermore, studies have explored its role as an antioxidant, where it has shown remarkable scavenging activity against reactive oxygen species (ROS). These findings highlight its potential applications in oxidative stress-related diseases.
The application of CAS 477712-30-4 extends beyond pharmacology into materials science. Researchers have utilized this compound as a building block for constructing advanced materials such as metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions makes it an ideal candidate for constructing porous materials with high surface area and tunable properties. Recent advancements in this area have focused on enhancing the stability and functionality of these materials for applications in gas storage and catalysis.
In conclusion, 5-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, or CAS 477712-30-4, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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